molecular formula C12H8ClN3 B1359306 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 91331-36-1

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1359306
CAS No.: 91331-36-1
M. Wt: 229.66 g/mol
InChI Key: WDUMEENSRJYWBA-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a phenyl group at the 2-position

Biochemical Analysis

Biochemical Properties

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine interacts with several kinases, including Janus kinase (JAK) and signal transducer and activator of transcription protein (STAT) pathways . By inhibiting these kinases, the compound interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This inhibition can lead to the suppression of abnormal cell proliferation and has therapeutic potential in treating cancer and inflammatory diseases.

Cellular Effects

In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of signaling pathways that promote cell survival and growth. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit enzyme activity. The compound binds to the active site of kinases, preventing the transfer of phosphate groups to substrate proteins . This inhibition disrupts the kinase signaling pathways, leading to altered cellular responses.

Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as organ damage and adverse physiological responses may be observed . It is important to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. The compound is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic processes can affect the compound’s bioavailability, activity, and toxicity. Additionally, the compound may interact with cofactors and other enzymes involved in its metabolism, influencing its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit kinase activity. The precise localization of the compound can determine its effectiveness in modulating cellular processes and achieving therapeutic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with dimethyl malonate.

    Alkylation: Dimethyl malonate undergoes α-alkylation with allyl bromide.

    Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.

    Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 4-position.

    Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to form an aldehyde intermediate.

    Final Cyclization: The aldehyde intermediate undergoes a final cyclization reaction with ammonia to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic route to achieve higher yields and purity. This may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.

    Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds within the pyrrolo[2,3-d]pyrimidine family:

These compounds share a common pyrrolo[2,3-d]pyrimidine core but differ in their specific substitutions and therapeutic applications, highlighting the versatility and potential of this chemical scaffold.

Properties

IUPAC Name

4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-10-9-6-7-14-12(9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUMEENSRJYWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631109
Record name 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91331-36-1
Record name 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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